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Compound of Interest

Compound Name: (R)-3-Ethylmorpholine

Cat. No.: B1590941

CAS Number: 74572-05-7

Abstract

This technical guide provides a comprehensive overview of (R)-3-Ethylmorpholine, a chiral
heterocyclic compound of significant interest to researchers, scientists, and drug development
professionals. The morpholine scaffold is a well-established privileged structure in medicinal
chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to
bioactive molecules.[1][2][3] This guide delves into the stereoselective synthesis,
physicochemical properties, analytical methodologies, and potential applications of the (R)-
enantiomer of 3-ethylmorpholine, offering field-proven insights and detailed protocols to
facilitate its use in research and development.

Introduction: The Significance of the Chiral
Morpholine Scaffold

The morpholine ring is a six-membered heterocycle containing both an amine and an ether
functional group. Its presence in a molecule can enhance aqueous solubility, modulate
lipophilicity, and act as a hydrogen bond acceptor, all of which are critical parameters in drug
design.[4] Furthermore, the non-planar, chair-like conformation of the morpholine ring can
provide a rigid scaffold to orient pharmacophoric elements for optimal interaction with biological
targets.[1]
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The introduction of a chiral center, as in (R)-3-Ethylmorpholine, adds a crucial dimension to its
utility. Enantiomers of a chiral drug can exhibit significantly different pharmacological,
pharmacokinetic, and toxicological profiles.[5] Therefore, the ability to synthesize and
characterize enantiomerically pure compounds is paramount in modern drug discovery. This
guide focuses specifically on the (R)-enantiomer of 3-ethylmorpholine, a valuable building block
for the synthesis of complex chiral molecules with potential therapeutic applications, particularly
in the realm of central nervous system (CNS) disorders where morpholine-containing drugs
have shown considerable promise.[1][6][7][8][9]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of (R)-3-Ethylmorpholine is
essential for its effective use in synthesis and formulation.

Table 1: Physicochemical Properties of (R)-3-Ethylmorpholine

Property Value Source
CAS Number 74572-05-7

Molecular Formula CeH13NO [10]
Molecular Weight 115.17 g/mol [10]
Appearance Colorless liquid [11]
Odor Fishy, ammonia-like [11]
Boiling Point 160.6 + 15.0 °C (at 760 Torr)

Density 0.878 + 0.06 g/cm3 (at 20 °C)

Flash Point 54.2+9.8°C

Soluble in water (149 g/L at 25

Solubility °)

Table 2: Computed Properties of (R)-3-Ethylmorpholine
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Property Value Source
XLogP3 0.4 [10]
Hydrogen Bond Donor Count 1 [10]
I::Z(ijrn(;gen Bond Acceptor ) [10]
Rotatable Bond Count 1 [10]
Topological Polar Surface Area  21.3 A2 [10]
Exact Mass 115.099714 g/mol [10]

Stereoselective Synthesis of (R)-3-Ethylmorpholine

The enantioselective synthesis of 3-substituted morpholines is a key challenge and a topic of
considerable research.[6] While a specific, detailed protocol for the synthesis of (R)-3-
Ethylmorpholine is not extensively documented in publicly available literature, a robust and
scientifically sound approach can be proposed based on established methodologies for the
synthesis of chiral morpholines from amino alcohols.[12][13]

The most logical and widely practiced strategy involves the cyclization of a chiral N-substituted-
2-amino alcohol. For the synthesis of (R)-3-Ethylmorpholine, the ideal starting material is the
commercially available (R)-2-aminobutan-1-ol.

Diagram 1: Proposed Enantioselective Synthesis of (R)-3-Ethylmorpholine
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Caption: Proposed synthetic workflow for (R)-3-Ethylmorpholine.

Proposed Experimental Protocol
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This protocol is a representative, logical synthesis based on common organic chemistry

transformations for preparing substituted morpholines.[6][12][13] Optimization of reaction

conditions, including solvent, temperature, and reaction time, may be necessary to achieve

optimal yields and purity.

Step 1: N-Protection of (R)-2-aminobutan-1-ol

To a solution of (R)-2-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane
(DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.1 eq).

Cool the mixture to 0 °C in an ice bath.

Slowly add a solution of di-tert-butyl dicarbonate (Bocz20) (1.05 eq) in the same solvent.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-
layer chromatography (TLC) until the starting material is consumed.

Upon completion, quench the reaction with water and extract the product with an organic
solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the N-Boc protected intermediate.

Step 2: O-Alkylation with 2-Chloroethanol

In a flask equipped with a reflux condenser, dissolve the N-Boc protected (R)-2-aminobutan-
1-ol (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or THF.

Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

Allow the mixture to stir at room temperature for 30-60 minutes.

Add 2-chloroethanol (1.1 eq) dropwise.

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

After cooling to room temperature, carefully quench the reaction with water.
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o Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain
the O-alkylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

Dissolve the crude O-alkylated intermediate in a solvent such as 1,4-dioxane or methanol.
e Add a strong acid, for example, a 4M solution of HCI in dioxane or concentrated HCI.

« Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours,
monitoring the deprotection and cyclization by TLC or GC-MS.

o Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium
bicarbonate solution).

o Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

 Purify the crude (R)-3-Ethylmorpholine by distillation or column chromatography on silica
gel to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric
excess of the synthesized (R)-3-Ethylmorpholine.

Spectroscopic Analysis

While specific spectral data for (R)-3-Ethylmorpholine is not readily available in the cited
literature, the expected NMR signals can be predicted based on the known spectra of similar
morpholine derivatives.[1][14][15][16]

Expected *H NMR Spectral Features (in CDCIs):

e Morpholine Ring Protons: A series of complex multiplets between 6 2.5 and 4.0 ppm.
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o Protons on carbons adjacent to the oxygen (C2-H and C6-H) are expected to be downfield
(6 ~3.5-3.9 ppm).[14]

o Protons on carbons adjacent to the nitrogen (C5-H) and the proton on the chiral center
(C3-H) will be further upfield.

o Ethyl Group Protons:
o Atriplet corresponding to the methyl group (CHs) around & 0.9-1.1 ppm.
o A quartet or multiplet for the methylene group (CHz) around & 1.4-1.7 ppm.

* N-H Proton: A broad singlet, the chemical shift of which will be dependent on concentration
and solvent.

Expected 3C NMR Spectral Features (in CDCIs):
e Morpholine Ring Carbons:
o Carbons adjacent to the oxygen (C2 and C6) are expected around & 67-75 ppm.[14]

o The carbon adjacent to the nitrogen (C5) and the chiral carbon (C3) will be in the range of
0 45-60 ppm.

o Ethyl Group Carbons:
o The methyl carbon (CHs) is expected at approximately & 10-15 ppm.
o The methylene carbon (CH2) will likely appear around & 25-30 ppm.
Mass Spectrometry (MS):

» Electrospray ionization (ESI) would be expected to show a prominent [M+H]* ion at m/z
116.1.

Chiral Purity Analysis

Determining the enantiomeric excess (e.e.) is critical. This is typically achieved using chiral
chromatography.
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Proposed Chiral Gas Chromatography (GC) Method:
Chiral GC is a powerful technique for separating volatile enantiomers.[8][9]

o Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g.,
Chirasil-DEX CB).

o Carrier Gas: Helium or Hydrogen.
« Injector and Detector: Split/splitless injector and a Flame lonization Detector (FID).

o Temperature Program: An optimized temperature gradient will be necessary to achieve
baseline separation of the enantiomers. A starting point could be an initial temperature of
60°C, held for 1 minute, followed by a ramp of 5-10°C/min to a final temperature of 180-
200°C.

» Derivatization: For improved resolution and peak shape, derivatization of the secondary
amine with an achiral reagent like trifluoroacetic anhydride may be beneficial.[9]

Diagram 2: Chiral GC Analysis Workflow

Optional Derivatization
(e.g., with TFAA)

Sample of
(R)-3-Ethylmorpholine

FKGC Injection Chiral Capillary FID Detector Data Analysis Enantiomeric Excess
Column (Peak Integration) (e.e.) Determination

Click to download full resolution via product page

Caption: Workflow for determining the enantiomeric excess of (R)-3-Ethylmorpholine.

Applications in Drug Discovery and Medicinal
Chemistry

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its ability to
improve the pharmacokinetic properties of drug candidates.[2][3][4] The introduction of a 3-
ethyl group in a specific stereochemical orientation ((R)-configuration) can provide a vector for
exploring chemical space and achieving specific interactions with biological targets.
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While specific drugs containing the (R)-3-Ethylmorpholine scaffold are not prominently
reported in the reviewed literature, its value lies as a chiral building block for the synthesis of
more complex molecules. Its potential applications can be inferred from the roles of other
substituted morpholines in medicine:

o Central Nervous System (CNS) Agents: Many CNS-active drugs contain a morpholine ring,
which can aid in crossing the blood-brain barrier and interacting with neurotransmitter
receptors.[1][6][7][8][9] (R)-3-Ethylmorpholine could serve as a key intermediate in the
synthesis of novel antidepressants, anxiolytics, or antipsychotics.

e Enzyme Inhibitors: The morpholine ring can act as a pharmacophore that fits into the active
site of enzymes. The stereochemistry at the 3-position can be critical for achieving high
potency and selectivity.

o Anticancer Agents: Some morpholine derivatives have shown promise as anticancer agents
by targeting various signaling pathways.[4]

The (R)-3-ethyl group can provide a lipophilic interaction point or a handle for further chemical
modification to optimize the binding affinity and selectivity of a lead compound.

Safety and Handling

Detailed toxicological data for (R)-3-Ethylmorpholine is not available. However, based on the
safety data for morpholine and other alkylmorpholines, it should be handled with appropriate
precautions.[12][13]

General Safety Precautions:

» Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with
side shields, and a lab coat.

» Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
¢ Inhalation: Avoid inhaling vapors or mists.

o Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush
immediately with plenty of water.
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o Flammability: Morpholine and its derivatives are often flammable liquids. Keep away from
heat, sparks, and open flames.

Hazard Identification (based on related compounds):
e May be harmful if swallowed or in contact with skin.[10]
e May cause skin and eye irritation or burns.[10]

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling
this compound.

Conclusion

(R)-3-Ethylmorpholine is a valuable chiral building block with significant potential in medicinal
chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be
reliably approached through the stereoselective cyclization of (R)-2-aminobutan-1-ol. The
morpholine scaffold, with its favorable physicochemical properties, combined with the
stereodefined ethyl group, offers a versatile platform for the design and synthesis of novel
bioactive molecules. This technical guide provides a foundational understanding and practical
protocols to enable researchers to effectively utilize (R)-3-Ethylmorpholine in their scientific
endeavors. Further research into the specific pharmacological activities of this compound is
warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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